

Sulfo-Cy5 dUTP: A Technical Guide to Quantum Yield, Brightness, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy5 dUTP**

Cat. No.: **B15554761**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the fluorescent properties and applications of Sulfo-Cy5 deoxyuridine triphosphate (dUTP), a versatile tool for nucleic acid labeling. This document details the quantum yield and brightness of **Sulfo-Cy5 dUTP**, offers structured experimental protocols for its use, and visualizes key workflows and relevant biological pathways.

Core Properties of Sulfo-Cy5 dUTP and Related Analogs

Sulfo-Cy5 dUTP is a modified deoxyuridine triphosphate that is readily incorporated into DNA by various DNA polymerases. The appended Sulfo-Cy5 dye is a water-soluble, far-red fluorescent dye known for its high photostability and brightness, making it an excellent choice for a multitude of applications in molecular biology and cell imaging.^{[1][2]} The sulfonate groups enhance its water solubility, which is advantageous for labeling biomolecules in aqueous environments.^[1] Its fluorescence in the far-red spectrum is particularly beneficial due to the low autofluorescence of biological specimens in this range.^{[2][3]}

Quantitative Data Summary

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the key quantitative data for **Sulfo-Cy5 dUTP** and the closely related Sulfo-Cy5.5 dUTP.

Property	Sulfo-Cy5 dUTP	Sulfo-Cy5.5 dUTP	Reference
Excitation Maximum (λ _{ex})	~646 nm	~673-675 nm	[4][5]
Emission Maximum (λ _{em})	~662 nm	~691-694 nm	[4][5]
Molar Extinction Coefficient (ε)	~271,000 cm ⁻¹ M ⁻¹	~211,000 cm ⁻¹ M ⁻¹	[4][6]
Fluorescence Quantum Yield (Φ)	~0.28	~0.21	[4][6]
Brightness (ε * Φ)	~75,880	~44,310	

Experimental Protocols

Sulfo-Cy5 dUTP can be enzymatically incorporated into DNA using several common molecular biology techniques. Below are detailed methodologies for some of the key applications.

PCR-Based Probe Labeling

This protocol is designed for generating fluorescently labeled DNA probes for applications such as fluorescence *in situ* hybridization (FISH) and microarrays.

Materials:

- DNA template
- Forward and reverse primers
- Taq DNA polymerase or other suitable polymerase
- 10X PCR buffer
- dNTP mix (dATP, dCTP, dGTP)
- dTTP solution

- **Sulfo-Cy5 dUTP** solution
- Nuclease-free water
- PCR purification kit

Procedure:

- Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following components on ice:
 - 10X PCR Buffer: 5 μ L
 - dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 μ L
 - dTTP (10 mM): 0.5 μ L
 - **Sulfo-Cy5 dUTP** (1 mM): 1 μ L
 - Forward Primer (10 μ M): 1 μ L
 - Reverse Primer (10 μ M): 1 μ L
 - DNA Template (10-100 ng): 1 μ L
 - Taq DNA Polymerase (5 U/ μ L): 0.5 μ L
 - Nuclease-free water: to a final volume of 50 μ L
- Note: The ratio of dTTP to **Sulfo-Cy5 dUTP** can be optimized to achieve the desired labeling density.
- Perform PCR Amplification: Use a standard thermal cycling program, for example:
 - Initial Denaturation: 95°C for 3 minutes
 - 30-35 Cycles:
 - Denaturation: 95°C for 30 seconds

- Annealing: 55-65°C for 30 seconds (primer-dependent)
- Extension: 72°C for 1 minute per kb of amplicon length
 - Final Extension: 72°C for 5 minutes
- Purify the Labeled Probe: Purify the PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.
- Verify Labeling: The incorporation of **Sulfo-Cy5 dUTP** can be confirmed by running a small aliquot of the purified product on an agarose gel and visualizing the fluorescence using a gel imager with appropriate filters for Cy5.

3'-End Labeling using Terminal deoxynucleotidyl Transferase (TdT)

This method is used to label the 3'-ends of DNA fragments, commonly employed in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays to detect DNA fragmentation associated with apoptosis.

Materials:

- DNA fragments with free 3'-OH ends
- Recombinant Terminal deoxynucleotidyl Transferase (TdT)
- 5X TdT Reaction Buffer
- **Sulfo-Cy5 dUTP** solution
- Nuclease-free water
- EDTA solution (to stop the reaction)

Procedure:

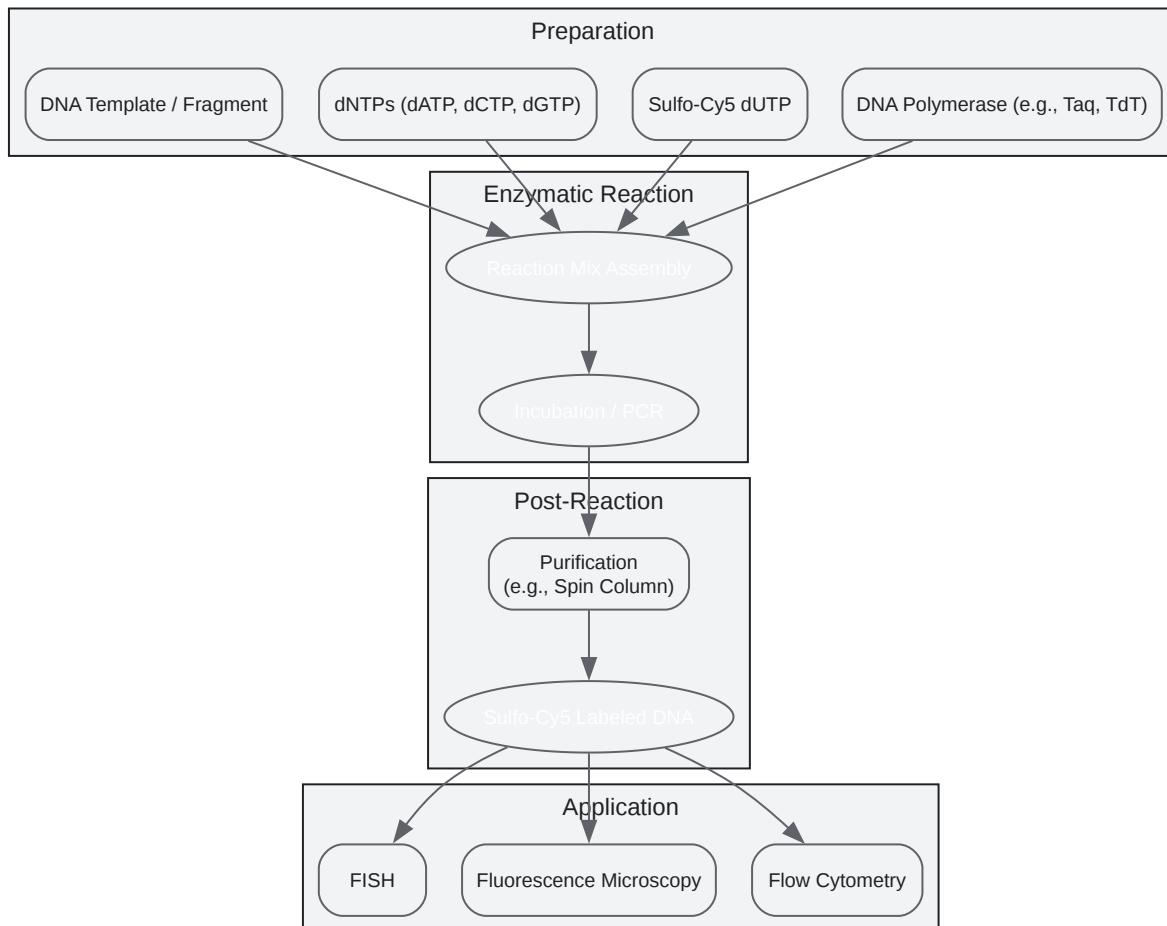
- Set up the Labeling Reaction: In a microcentrifuge tube, combine the following:

- 5X TdT Reaction Buffer: 10 μ L
- DNA fragments (10-20 pmol of 3' ends): x μ L
- **Sulfo-Cy5 dUTP (1 mM)**: 1 μ L
- TdT (20 U/ μ L): 1 μ L
- Nuclease-free water: to a final volume of 50 μ L
- Incubate: Incubate the reaction at 37°C for 60 minutes.
- Stop the Reaction: Terminate the reaction by adding 5 μ L of 0.5 M EDTA.
- Purify the Labeled DNA: Purify the labeled DNA using a spin column or ethanol precipitation to remove unincorporated **Sulfo-Cy5 dUTP**.

Fluorescence In Situ Hybridization (FISH)

This protocol outlines the use of a **Sulfo-Cy5 dUTP**-labeled probe for detecting specific DNA sequences in fixed cells or tissues.

Materials:

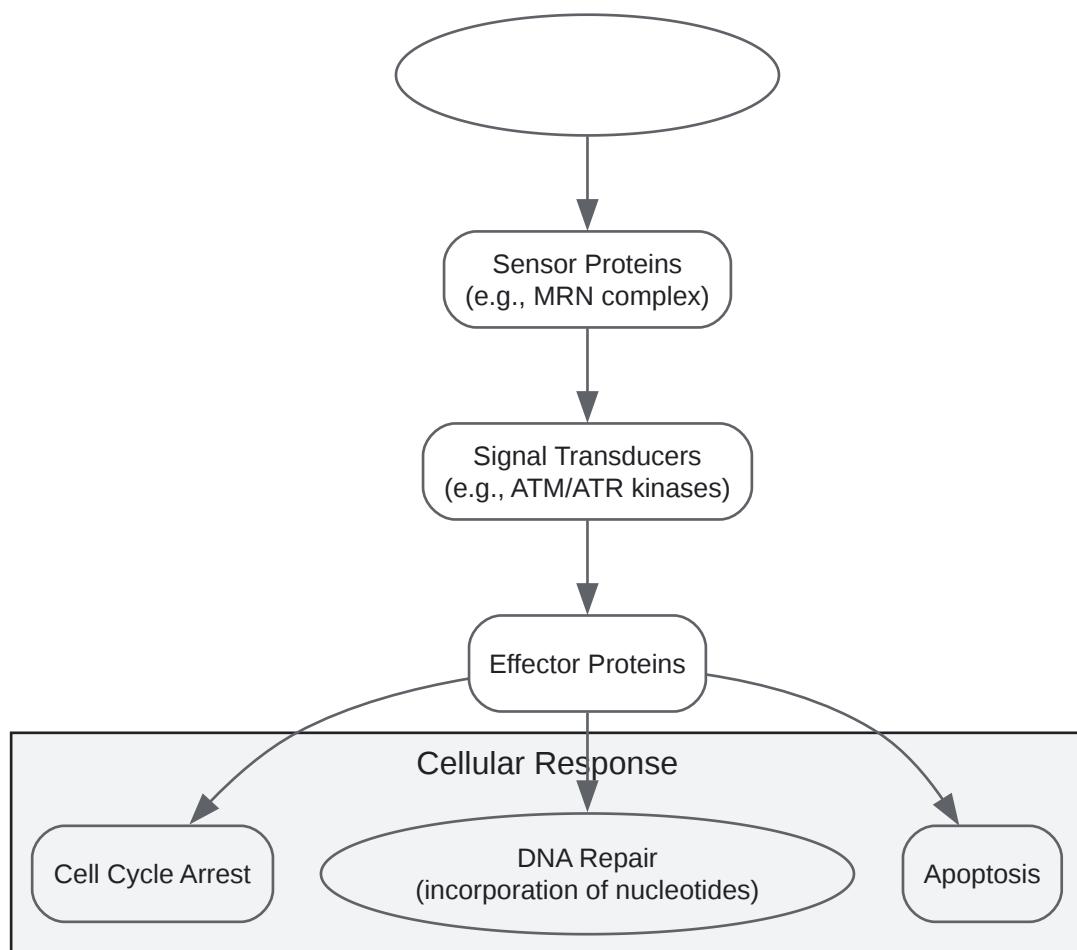

- Sulfo-Cy5 labeled DNA probe
- Microscope slides with fixed cells or tissue sections
- Hybridization buffer (e.g., containing formamide and SSC)
- Wash buffers (e.g., SSC solutions of varying concentrations)
- DAPI counterstain
- Antifade mounting medium
- Coverslips

Procedure:

- Pre-treatment of Slides: Permeabilize the fixed cells or tissues (e.g., with pepsin or proteinase K treatment) to allow probe entry.
- Denaturation: Denature the cellular DNA by incubating the slides in a denaturing solution (e.g., 70% formamide/2x SSC) at 70-75°C for 5-10 minutes. Simultaneously, denature the labeled probe in hybridization buffer at 75-80°C for 5-10 minutes and then place it on ice.
- Hybridization: Apply the denatured probe solution to the slide, cover with a coverslip, and seal to prevent evaporation. Incubate in a humidified chamber at 37-42°C overnight.
- Washing: Remove the coverslip and wash the slides in stringent wash buffers to remove the unbound and non-specifically bound probe. Typically, a series of washes with decreasing SSC concentration and increasing temperature is performed.
- Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the slides with an antifade mounting medium.
- Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5.

Visualizations

Experimental Workflow: Enzymatic Incorporation of Sulfo-Cy5 dUTP



[Click to download full resolution via product page](#)

Caption: Workflow for enzymatic labeling of DNA with **Sulfo-Cy5 dUTP**.

Signaling Pathway: DNA Damage Response and Repair

Fluorescently labeled nucleotides can be used to study DNA synthesis during DNA repair processes. The following diagram illustrates a simplified overview of a DNA damage response pathway.

[Click to download full resolution via product page](#)

Caption: Simplified DNA damage response and repair pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FLUOROCHROME LABELLING OF DNA STRAND BREAKS BY TERMINAL [cyto.purdue.edu]
- 2. academic.oup.com [academic.oup.com]

- 3. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- To cite this document: BenchChem. [Sulfo-Cy5 dUTP: A Technical Guide to Quantum Yield, Brightness, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554761#quantum-yield-and-brightness-of-sulfo-cy5-dutp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com